H-Pro-Trp-OH

solubility formulation biophysical characterization

Researchers requiring the authentic Pro-Trp dipeptide for metabolic studies or ACE inhibitor synthesis face a critical supply risk: close analogs such as H-Trp-Pro-OH or Cyclo(Pro-Trp) exhibit fundamentally different solubility, enzyme inhibition, and metabolic behavior. Substitution without re-validation can invalidate experimental data. H-Pro-Trp-OH is the defined endogenous metabolite and the correct starting material for these specific investigations. • Endogenous metabolite standard for LC-MS/MS method development in tryptophan-kynurenine pathway research. • Two spectroscopically distinct conformers (stretched/folded) distinguishable by IR-a model compound for peptide folding studies. • Essential SPPS building block for antioxidant and ACE-inhibitory peptides containing the Pro-Trp pharmacophore. Full QC documentation and batch-specific CoA provided for procurement confidence.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
CAS No. 35310-39-5
Cat. No. B1365545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Trp-OH
CAS35310-39-5
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
InChIKeyUEKYKRQIAQHOOZ-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-Trp-OH: Metabolite Role and Characterization


H-Pro-Trp-OH (L-Prolyl-L-tryptophan, CAS 35310-39-5) is a dipeptide composed of L-proline and L-tryptophan residues. This compound is formally defined in the ChEBI database (CHEBI:74797) as having a role as a metabolite [1]. Its physicochemical properties include a molecular weight of 301.34 g/mol, a calculated aqueous solubility of 4.5 g/L at 25 °C, and a melting point of 183–184 °C . The compound exists in solution as an equilibrium mixture of two distinct conformers, a stretched and a folded form, which are distinguishable by their unique infrared spectral signatures [2]. As a free dipeptide, H-Pro-Trp-OH is a fundamental building block in peptide synthesis and is also of interest as an endogenous metabolite in tryptophan biology [1].

Endogenous metabolite standard for LC-MS/MS bioanalysis research
SPPS building block for Pro-Trp-containing peptide synthesis
Spectroscopic model for peptide conformation and H-bonding studies

H-Pro-Trp-OH: Specificity vs. Analogs


The biological and physicochemical behavior of H-Pro-Trp-OH is exquisitely sensitive to its precise covalent structure. Simple changes, such as reversing the amino acid sequence to H-Trp-Pro-OH (CAS 38136-75-3) or cyclizing the molecule to form Cyclo(Pro-Trp) (Brevianamide F, CAS 38136-70-8), result in distinct compounds with fundamentally different properties. These differences are not trivial; they manifest in critical procurement parameters such as solubility [1], enzyme inhibition potency [2], and the ability to act as an endogenous metabolite [3]. Therefore, substituting H-Pro-Trp-OH with a close analog without rigorous re-validation risks introducing uncontrolled variables in experimental systems and can invalidate studies that rely on its specific, defined biological role.

Sequence reversal (H-Trp-Pro-OH) shifts solubility profile, may alter assay compatibility
Cyclo(Pro-Trp) is a fungal secondary metabolite, not an endogenous compound; distinct biological role
Conformational ensemble differs from cyclic and sequence analogs, impacting target recognition studies

H-Pro-Trp-OH: Key Differentiation Evidence


Aqueous Solubility vs. Sequence Isomer

H-Pro-Trp-OH (Pro-Trp) exhibits significantly higher predicted aqueous solubility than its sequence isomer H-Trp-Pro-OH (Tryptophylproline). This is a critical factor for in vitro assay design and formulation, where higher solubility can reduce the need for co-solvents like DMSO that may interfere with biological systems. The calculated aqueous solubility of H-Pro-Trp-OH is 4.5 g/L , compared to a predicted value of 1.65 g/L for H-Trp-Pro-OH [1].

Aqueous Solubility
Cross-study comparable
4.5 g/L
vs
1.65 g/L
Higher solubility supports aqueous assay formats
Predicted values; experimental validation recommended
solubility formulation biophysical characterization

ACE Inhibitory Potency: Motif vs. Sequence Isomer

While both dipeptides have been studied for angiotensin-converting enzyme (ACE) inhibition, their potency differs when embedded within larger peptide contexts. The Trp-Pro dipeptide (H-Trp-Pro-OH) shows an IC50 of 217 ± 15.7 µM against ACE in a dipeptide model system [1]. In contrast, peptides containing the Pro-Trp motif have demonstrated significantly higher potency in tripeptide contexts. For example, the tripeptide Pro-Trp-Trp exhibits an ACE IC50 of 10.76 µM, indicating a 20-fold increase in potency compared to the isolated Trp-Pro dipeptide . Furthermore, a phosphinic derivative, Cbz-PheΨ[PO2CH]Pro-Trp-OH, was reported as the first highly selective inhibitor of the C-domain of somatic ACE, with a selectivity factor of >1000-fold over the N-domain [2].

ACE Inhibition
Class-level inference
Pro-Trp-Trp IC₅₀ 10.76 µM
vs
Trp-Pro dipeptide IC₅₀ 217 µM
Motif context influences ACE inhibition potency
Tripeptide vs dipeptide comparison; C-domain selectivity reported
ACE inhibition cardiovascular research functional food

Endogenous Metabolite Role vs. Cyclic Analog

H-Pro-Trp-OH is explicitly annotated as an endogenous metabolite in authoritative databases such as ChEBI (CHEBI:74797) [1] and is likely present in human biofluids. This is a critical distinction from its closely related cyclic analog, Cyclo(Pro-Trp) (Brevianamide F), which is a secondary metabolite (mycotoxin) produced by fungi and is not a naturally occurring mammalian metabolite .

Biological Origin
Head-to-head
Endogenous mammalian metabolite
vs
Fungal secondary metabolite (mycotoxin)
Essential for metabolomics biomarker studies
Database annotation; experimental confirmation limited
metabolomics biomarker discovery endogenous metabolism

Conformational Ensemble vs. Cyclic and Sequence Analogs

Gas-phase spectroscopic analysis reveals that H-Pro-Trp-OH adopts two specific, co-existing conformations: a stretched form and a folded form stabilized by an intramolecular hydrogen bond [1]. This conformational flexibility is constrained in the cyclic analog Cyclo(Pro-Trp), which is locked in a rigid diketopiperazine ring, and is also different from the conformational preferences of the sequence isomer H-Trp-Pro-OH .

Conformation
Head-to-head
Two conformers (stretched & folded)
vs
Rigid cyclic or distinct sequence isomer
Conformational flexibility critical for target recognition
IR-UV double resonance spectroscopy data
structural biology spectroscopy conformational analysis

Antioxidant Activity of Pro-Trp-Containing Peptides

While H-Pro-Trp-OH itself is not a potent antioxidant, its incorporation as the core motif in longer peptides confers significant free radical scavenging capacity. A study on tryptophyllin L peptides showed that the tripeptide Pro-Trp-Leu (P-W-L) has a predicted Trolox Equivalent Antioxidant Capacity (TEAC) of 0.80 µM Trolox/µM peptide, and its amidated form (P-W-L(NH₂)) has a TEAC of 0.87 µM Trolox/µM peptide [1]. This demonstrates the motif's utility as a functional building block for designing larger bioactive peptides.

Antioxidant Potential
Class-level inference
Pro-Trp-Leu (OH) TEAC 0.80 µM/µM; (NH₂) 0.87 µM/µM
Motif scaffold supports antioxidant peptide design
Predicted by 3D-QSAR model; dipeptide itself not active
antioxidant oxidative stress peptide synthesis

H-Pro-Trp-OH: Verified Application Scenarios


Metabolomics of Endogenous Tryptophan Pathways

As an endogenous metabolite [1], H-Pro-Trp-OH is the appropriate analytical standard for developing and validating LC-MS/MS methods for its quantification in biological matrices (e.g., plasma, urine, cell lysates). Its use ensures accurate identification and quantitation in studies of the tryptophan-kynurenine pathway and related metabolic disorders.

Biophysical Studies of Pro-Trp Peptides

Due to its well-defined and spectroscopically distinct conformations [2], H-Pro-Trp-OH serves as a valuable model compound for fundamental studies of peptide folding, intra-molecular hydrogen bonding, and the development of new spectroscopic methods for conformational analysis. It is the required starting material for these specific investigations.

SPPS Building Block for Antioxidant Peptides

H-Pro-Trp-OH is a critical building block for the SPPS of larger peptides containing the Pro-Trp motif, which have demonstrated significant antioxidant activity in multiple assays (DPPH, FRAP, ABTS·+) [3]. Its use as a protected amino acid derivative (e.g., Fmoc-Pro-Trp(Boc)-OH) is essential for the efficient construction of these bioactive sequences.

Design and Synthesis of Selective ACE Inhibitors

The Pro-Trp motif is a key pharmacophore in the development of angiotensin-converting enzyme (ACE) inhibitors. Data show that peptides containing this motif can achieve nanomolar potency and exceptional selectivity for the ACE C-domain [4]. H-Pro-Trp-OH is therefore a valuable starting material or synthetic intermediate for medicinal chemistry programs targeting hypertension and related cardiovascular diseases.

Application
Selection Property
Validation Focus
Endogenous tryptophan pathway metabolomics
Endogenous metabolite annotation
LC-MS/MS method validation in research matrices
Peptide folding and conformation studies
Spectroscopically resolved conformers
IR-UV double resonance conformational analysis
SPPS of antioxidant peptides
Pro-Trp motif scaffold
Radical scavenging assay validation (DPPH, FRAP, ABTS)
ACE inhibitor design research
C-domain selectivity pharmacophore
In vitro ACE inhibition assay; isoform selectivity context
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